molecular formula C19H21F2N3O B2440208 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954047-58-6

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2440208
CAS No.: 954047-58-6
M. Wt: 345.394
InChI Key: HXSIRMJCCUIVEC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms at the 3 and 4 positions, a pyridin-2-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine intermediate with a pyridin-2-ylmethyl halide under basic conditions.

    Formation of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction between the piperidine intermediate and 3,4-difluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorine atoms on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorine atoms and the pyridin-2-ylmethyl group play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The piperidine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the pyridin-2-ylmethyl and piperidin-4-ylmethyl groups, making it less complex and potentially less effective in certain applications.

    N-(pyridin-2-ylmethyl)piperidin-4-ylmethylbenzamide: Lacks the difluorine substitution, which may affect its binding affinity and specificity.

Uniqueness

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of difluorine atoms, pyridin-2-ylmethyl group, and piperidin-4-ylmethyl group. This combination enhances its chemical stability, binding affinity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-17-5-4-15(11-18(17)21)19(25)23-12-14-6-9-24(10-7-14)13-16-3-1-2-8-22-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSIRMJCCUIVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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